molecular formula C8H10N2O4 B13310328 5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13310328
M. Wt: 198.18 g/mol
InChI Key: JLALYSOISZNWSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that features both an oxadiazole ring and a methyloxolan moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a hydrazide with a carboxylic acid derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups on the oxadiazole ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(3-Methyloxolan-3-yl)-1,2,4-oxadiazole-3-carboxylic acid
  • 5-(3-Methyloxolan-2-yl)-1,3,4-oxadiazole-3-carboxylic acid

Uniqueness

5-(3-Methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of the oxadiazole ring and methyloxolan moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H10N2O4

Molecular Weight

198.18 g/mol

IUPAC Name

5-(3-methyloxolan-2-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H10N2O4/c1-4-2-3-13-5(4)7-9-6(8(11)12)10-14-7/h4-5H,2-3H2,1H3,(H,11,12)

InChI Key

JLALYSOISZNWSX-UHFFFAOYSA-N

Canonical SMILES

CC1CCOC1C2=NC(=NO2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.